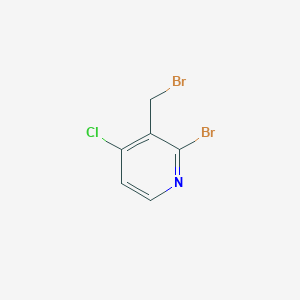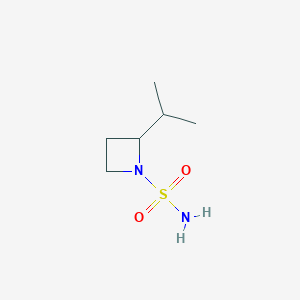
2-bromo-3-(bromomethyl)-4-chloropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-(bromomethyl)-4-chloropyridine (2B3BCP) is an organic compound belonging to the class of brominated pyridines. It is a white, volatile solid with a pungent odor. It is used in the synthesis of organic compounds and as an intermediate in the production of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a starting material for the synthesis of a variety of pharmaceuticals and agrochemicals.
Wirkmechanismus
2-bromo-3-(bromomethyl)-4-chloropyridine is an intermediate in the synthesis of organic compounds and pharmaceuticals. It is used as a starting material for the synthesis of a variety of pharmaceuticals and agrochemicals. It is also used in the synthesis of a variety of heterocyclic compounds, such as pyridines, quinolines, and thiophenes.
Biochemical and Physiological Effects
This compound is an organic compound with no known biochemical or physiological effects. It has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals and agrochemicals, the synthesis of organic compounds, and the synthesis of other organic compounds.
Vorteile Und Einschränkungen Für Laborexperimente
2-bromo-3-(bromomethyl)-4-chloropyridine has several advantages for laboratory experiments. It is a relatively stable compound and has a low boiling point, making it ideal for laboratory use. It is also a relatively inexpensive compound, making it cost-effective for laboratory experiments. However, it is a volatile compound, making it difficult to handle and store. It is also a toxic compound and should be handled with caution.
Zukünftige Richtungen
Future research on 2-bromo-3-(bromomethyl)-4-chloropyridine could focus on its use as a starting material for the synthesis of a variety of heterocyclic compounds, such as pyridines, quinolines, and thiophenes. Additionally, research could focus on its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Research could also focus on the development of new methods for the synthesis of this compound, as well as new methods for the synthesis of other brominated pyridines. Finally, research could focus on the toxicity of this compound and the development of safer methods for its handling and storage.
Synthesemethoden
2-bromo-3-(bromomethyl)-4-chloropyridine is synthesized through a two-step method. The first step involves the reaction of 2-bromo-3-chloropyridine with bromomethylmagnesium bromide to form this compound. The second step involves the reaction of this compound with hydrochloric acid to form this compound hydrochloride.
Wissenschaftliche Forschungsanwendungen
2-bromo-3-(bromomethyl)-4-chloropyridine has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals and agrochemicals, the synthesis of organic compounds, and the synthesis of other organic compounds. It has also been used in the synthesis of a variety of heterocyclic compounds, such as pyridines, quinolines, and thiophenes.
Eigenschaften
IUPAC Name |
2-bromo-3-(bromomethyl)-4-chloropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2ClN/c7-3-4-5(9)1-2-10-6(4)8/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPZUZCSYNVHFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)CBr)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,6-dichloro-2-[(3-methoxyazetidin-1-yl)methyl]pyrimidine](/img/structure/B6601693.png)



![3,5-dibromo-1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,4-triazole](/img/structure/B6601719.png)



![rac-(2R,3S)-2,8-dimethyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B6601742.png)
![7-fluoro-1H,2H,3H-pyrido[2,3-b][1,4]thiazine](/img/structure/B6601753.png)
![3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride](/img/structure/B6601762.png)

amine](/img/structure/B6601780.png)